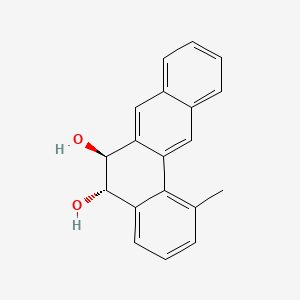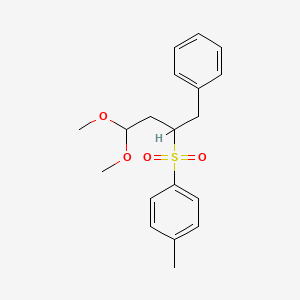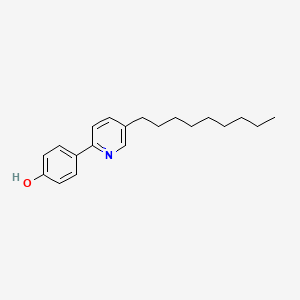
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents, including two carboxylic acid groups, two methyl groups, an ethyl group, and a phenyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester typically involves multi-step organic reactions. One common method is the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester groups.
科学研究应用
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with diethyl ester groups instead of ethyl and phenyl ester groups.
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester: Contains a single carboxylic acid group and an ethyl ester group.
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 4-ethyl 2-phenyl ester is unique due to its combination of substituents, which confer specific chemical and biological properties
属性
CAS 编号 |
106753-86-0 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
4-O-ethyl 2-O-phenyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-20-15(18)13-10(2)14(17-11(13)3)16(19)21-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |
InChI 键 |
HVBHFRWAMUCOSW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)









![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
